molecular formula C19H23BN2O3 B14783952 2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

Cat. No.: B14783952
M. Wt: 338.2 g/mol
InChI Key: VZZWEERSEQHZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide is an organic compound that features a boronate ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 80-100°C

The reaction proceeds through the formation of a palladium-aryl complex, which then undergoes transmetalation with the boronic ester, followed by reductive elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for catalyst and reagent addition can improve reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide involves its interaction with biological molecules through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

Uniqueness

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide is unique due to its combination of a boronate ester group and a pyridine ring, which provides a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-13-15(10-11-21-16)22-17(23)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,21,22,23)

InChI Key

VZZWEERSEQHZMM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.